Boc-Val-Pro-OH

Peptide Synthesis Racemization Control Diastereomer Purity

Eliminate the racemization-prone Val-Pro coupling step. Boc-Val-Pro-OH (CAS 23361-28-6) is the pre-formed, high-purity (≥98%) Boc-protected dipeptide building block that directly incorporates the Val-Pro motif, preserving stereochemical integrity in Boc/Benzyl SPPS. Unlike Fmoc alternatives, it stabilizes the β-turn conformation required for native elastin sequences, and its use reduces coupling steps by 50% for recurrent motifs, directly lowering instrument time and epimerization risk. For GMP peptide therapeutics and fluorogenic protease substrates, the ≥99% HPLC grade reduces single-impurity burden by up to 5-fold, while the ≤0.5% water specification ensures reproducible coupling stoichiometry. Choose the building block that makes racemization and inefficiency a thing of the past.

Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
Cat. No. B8807195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Pro-OH
Molecular FormulaC15H26N2O5
Molecular Weight314.38 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)
InChIKeyVUYWLCHFKCFCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Pro-OH Peptide Synthesis Building Block: Dipeptide Specifications and Baseline Properties


Boc-Val-Pro-OH (CAS 23361-28-6) is a tert-butyloxycarbonyl (Boc)-protected dipeptide comprising L-valine and L-proline residues, with molecular formula C₁₅H₂₆N₂O₅ and molecular weight 314.38 g/mol . This compound serves as a protected dipeptide building block in peptide synthesis, enabling direct incorporation of the Val-Pro motif without stepwise amino acid coupling . The Boc group provides acid-labile N-terminal protection compatible with Boc/benzyl solid-phase peptide synthesis (SPPS) strategies, while the free C-terminal carboxylic acid permits activation and coupling to resin-bound amines or other peptide fragments . Commercial specifications typically report HPLC purity of ≥97–99% with water content ≤0.5% [1].

Why Boc-Val-Pro-OH Cannot Be Substituted with Alternative Protected Dipeptides or Stepwise Coupling


Substituting Boc-Val-Pro-OH with alternative protected dipeptides (e.g., Boc-Val-Ala-OH) or single amino acid building blocks introduces measurable degradation in synthetic efficiency and product quality. Val-Pro dipeptide couplings present inherent racemization susceptibility during activation—a documented challenge distinct from less epimerization-prone sequences like Leu-Phe [1]. Using pre-formed Boc-Val-Pro-OH bypasses the problematic Val-Pro coupling step entirely, reducing diastereomer formation compared to stepwise assembly. Dipeptide building blocks like Boc-Val-Pro-OH reduce coupling steps for recurrent motifs, minimizing epimerization risk relative to single-amino-acid additions [2]. For elastin-related Val-Pro-Gly repeat sequences, optical purity of the final product depends critically on Val-Pro dipeptide quality [3]. Fmoc-protected Val-Pro-OH, while commercially available, exhibits different stability profiles and requires orthogonal deprotection conditions incompatible with Boc/benzyl SPPS workflows .

Boc-Val-Pro-OH Quantitative Differentiation Evidence: Comparative Performance Against Analogs and Stepwise Methods


Epimerization Risk Bypass: Boc-Val-Pro-OH vs. Stepwise Val-Pro Coupling

Val-Pro dipeptide bond formation via stepwise coupling exhibits measurable racemization susceptibility compared to less problematic sequences such as Leu-Phe, with Z-Pro-Val-OH activated esters showing significant racemization when prepared directly from the protected dipeptide [1]. The extent of racemization varies by activation method: N-hydroxypiperidine ester and thiophenyl ester methods produce significantly higher racemization, while N-hydroxysuccinimide ester and p-nitrophenyl ester methods yield almost no detectable racemization [1]. Using pre-formed Boc-Val-Pro-OH circumvents this coupling entirely, preserving optical purity of both stereocenters during subsequent chain elongation.

Peptide Synthesis Racemization Control Diastereomer Purity

Conformational Behavior Differentiation: Boc-Val-Pro-Gly-Val-OH vs. Fmoc-Analog Elastin Peptides

Boc-protected Val-Pro-containing elastin peptides exhibit distinct conformational equilibria compared to their non-protected or alternatively protected analogs. In elastin-related sequences, t-Boc-Val-Pro-Gly-Val-OH demonstrates a β-structure in equilibrium with the β-turn, rather than the polyproline-II (PP-II) helix conformation [1]. This conformational distinction has been characterized through spectroscopic and crystallographic analysis of Boc-Val-Pro-OBzl [2].

Elastin Peptides Peptide Conformation β-Turn Equilibrium

Synthetic Efficiency Gain: Dipeptide Building Block vs. Sequential Single Amino Acid Additions

Dipeptide building blocks such as Boc-Val-Pro-OMe enhance synthesis efficiency by reducing coupling steps for recurrent motifs (e.g., Val-Pro in protease substrates) compared to single-amino-acid additions, thereby minimizing cumulative epimerization risk [1]. Each omitted coupling step eliminates one activation-deprotection cycle, reducing exposure to racemization conditions and saving approximately 2–3 hours per step in manual or automated SPPS workflows [2]. Boc-protected dipeptides containing Pro (Boc-Xaa-Pro-OH series) are specifically manufactured as building blocks for Boc-SPPS to address challenging Pro-containing couplings [2].

SPPS Efficiency Coupling Step Reduction Peptide Throughput

Commercial Purity Benchmarking: Boc-Val-Pro-OH vs. Alternative Suppliers and Analogs

Commercial Boc-Val-Pro-OH is available at certified purity levels ranging from ≥97% to ≥99% by HPLC with defined water content specifications (≤0.5%) [1]. Higher-purity grades (≥99%) correlate with ≤1% total impurities including potential diastereomers from valine Cα epimerization or proline ring stereochemistry alteration . Alternative Boc-protected dipeptides (e.g., Boc-Val-Ala-OH) typically carry lower commercial purity specifications (95% typical) .

Analytical Specification HPLC Purity Quality Control

Boc-Val-Pro-OH Procurement-Optimized Application Scenarios: Where Differentiation Drives Selection


Elastin-Mimetic Peptide Synthesis Requiring Defined β-Turn Conformation

Boc-Val-Pro-OH is the indicated building block for synthesizing elastin repeat sequences (e.g., Val-Pro-Gly-Val-Gly) where the Boc protecting group specifically stabilizes β-structure/β-turn conformational equilibria rather than PP-II helix conformations observed with alternative protecting group strategies [1][2]. Procurement should specify Boc protection (not Fmoc) when conformational fidelity to native elastin is required. Crystal structure determination of Boc-Val-Pro-OBzl provides validated stereochemical reference for quality control [2].

High-Fidelity SPPS of Protease Substrates with Val-Pro Recognition Motifs

For Boc/benzyl SPPS of protease substrates containing Val-Pro motifs (e.g., Boc-Val-Pro-Arg-AMC fluorogenic substrates), pre-formed Boc-Val-Pro-OH eliminates the racemization-prone stepwise Val-Pro coupling, preserving stereochemical integrity essential for enzyme recognition [1][2]. Diastereomer contamination in protease substrates directly compromises kinetic measurements and inhibitor screening reliability [2].

GMP Peptide Production with Stringent Impurity Specifications

When synthesizing peptide therapeutics or diagnostic peptides under GMP conditions, procurement of ≥99% HPLC purity Boc-Val-Pro-OH (rather than 95–97% grade alternatives) reduces the single-impurity burden by up to 5-fold, minimizing downstream preparative HPLC purification cycles and improving overall process yield [1][2]. The 0.5% maximum water specification ensures reproducible coupling stoichiometry in moisture-sensitive activation reactions [1].

Large-Scale Automated Peptide Synthesis Requiring Workflow Efficiency

For automated synthesizers processing multiple peptide sequences containing recurrent Val-Pro motifs, Boc-Val-Pro-OH procurement reduces total coupling steps by 50% per motif occurrence, directly decreasing instrument run time, solvent consumption, and cumulative epimerization exposure [1]. This efficiency gain is quantifiable: each eliminated step saves approximately 2–3 hours in automated protocols and reduces per-synthesis reagent costs proportionally [1].

Technical Documentation Hub

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